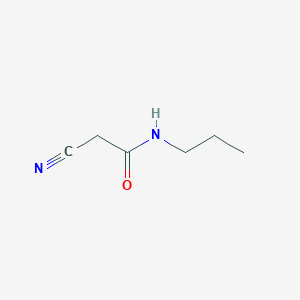
ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is also known by the synonym ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The InChI code for ethyl (3-methyl-1H-pyrazol-1-yl)acetate is 1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Biological Activity
Pyrazole derivatives, including ethyl (3-methyl-1H-pyrazol-1-yl)acetate, are known for their wide range of biological activities. They have been studied for their potential as anti-malarial , anti-inflammatory , antipyretic , and antifungal agents . These compounds can interact with various biological pathways, offering therapeutic benefits for the treatment of diseases.
Agrochemical Applications
In the agrochemical industry, pyrazole-containing compounds like ethyl (3-methyl-1H-pyrazol-1-yl)acetate have been utilized to develop new pesticides. Their structure allows for multidirectional transformations, and the introduction of different substituents can lead to a diversity of structures with high selectivity and low toxicity .
Medicinal Chemistry
The pyrazole core of ethyl (3-methyl-1H-pyrazol-1-yl)acetate is significant in medicinal chemistry. It has been incorporated into compounds with antitumor and anti-inflammatory properties. The versatility of the pyrazole ring allows for the synthesis of various medicinally relevant molecules .
Herbicide Development
Research has shown that derivatives of ethyl (3-methyl-1H-pyrazol-1-yl)acetate can be optimized to enhance the potency of herbicides. These derivatives have demonstrated excellent inhibition effects on barnyard grass, suggesting their potential as effective herbicides in agricultural settings .
Antileishmanial and Antimalarial Evaluation
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate derivatives have been evaluated for their antileishmanial and antimalarial activities. Molecular simulation studies have justified the potent in vitro activity of these compounds, indicating their potential in combating parasitic diseases .
Synthesis of Bis(pyrazolyl)methanes
This compound is used in the synthesis of bis(pyrazolyl)methanes, which are important intermediates in organic synthesis. They serve as chelating and extracting reagents for different metal ions and are used in the preparation of various biologically active molecules .
Pharmaceutical Research
In pharmaceutical research, the pyrazole derivatives of ethyl (3-methyl-1H-pyrazol-1-yl)acetate are explored for their potential as antidepressants , antibacterials , and antioxidants . Their structural flexibility allows for the design of molecules with specific pharmacological targets .
Chemical Intermediate
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate serves as a chemical intermediate in the synthesis of more complex molecules. Its reactivity and stability under various conditions make it a valuable building block in organic chemistry .
Mechanism of Action
Target of Action
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate, also known as ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .
Mode of Action
It is known that pyrazole derivatives can form pyrazolium ions when they accept hydrogen ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This property could potentially influence the interaction of ethyl (3-methyl-1H-pyrazol-1-yl)acetate with its targets.
Biochemical Pathways
It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 1682 could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZCRHUBFHKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290296 | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-methyl-1H-pyrazol-1-yl)acetate | |
CAS RN |
934172-61-9 | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)







![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
